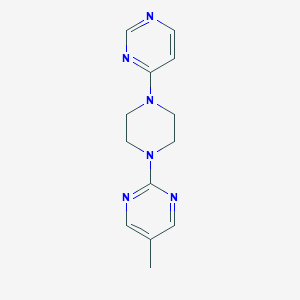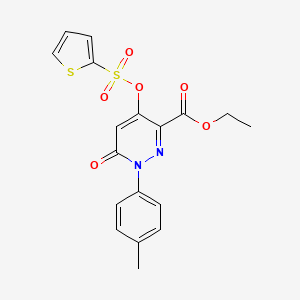
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar oxalamide compounds involves novel synthetic approaches. For instance, Mamedov et al. (2016) developed a one-pot synthetic method to create N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement sequences, offering a high-yielding and operationally simple methodology for producing oxalamides and their derivatives (Mamedov et al., 2016).
Molecular Structure Analysis
Structural analysis of oxalamide compounds, like the one by Chang Wang et al. (2016), shows how molecular structures can be determined, revealing the geometric orientation of oxalamide units and their substituents. They examined N,N′-bis(substituted)oxamide compounds, highlighting the spatial relationships within these molecules (Wang et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of oxalamide derivatives are highlighted by the work of Aziz‐ur‐Rehman et al. (2016), who synthesized a series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds, demonstrating their potential as lipoxygenase inhibitors. This research underscores the versatility of oxalamide derivatives in chemical synthesis and their biological activity potential (Aziz‐ur‐Rehman et al., 2016).
Physical Properties Analysis
Investigations into the physical properties of related compounds, such as those conducted by Pimenova et al. (2003), provide insights into the behavior of these molecules under various conditions. Their research into the synthesis and reactions of fluorinated phenyl derivatives gives valuable information on the stability and reactivity of these compounds (Pimenova et al., 2003).
Chemical Properties Analysis
The chemical properties of oxalamide and its derivatives, including their interaction with biological molecules, are of significant interest. Xiao-Wen Li et al. (2012) synthesized binuclear copper(II) complexes bridged by oxalamide ligands, demonstrating their DNA-binding properties and cytotoxic activities against cancer cells. This study illustrates the potential applications of oxalamide derivatives in medicinal chemistry and biochemistry (Li et al., 2012).
Applications De Recherche Scientifique
Synthesis and Characterization
- A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical Meinwald rearrangement and a new rearrangement sequence has been developed. This method is high yielding and provides a useful formula for both anthranilic acid derivatives and oxalamides, suggesting potential pathways for synthesizing related compounds (Mamedov et al., 2016).
Potential Anticancer Activity
- Compounds structurally similar to the query molecule, such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, have been identified as novel apoptosis inducers with activity against several cancer cell lines. This indicates potential research directions into anticancer applications (Zhang et al., 2005).
Optoelectronic Properties
- The study of N-octylphenothiazine malononitriles with various substituents reveals insights into the optoelectronic properties of compounds with similar structural features. These compounds exhibit high thermal stability and significant red-shifts in photoluminescence, suggesting their potential in electronic and photonic applications (Slodek et al., 2021).
Catalytic Applications
- Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been shown to be an effective catalyst system for Goldberg amidation with (hetero)aryl chlorides. This showcases the potential catalytic roles of similar oxalamide compounds in synthetic chemistry (De et al., 2017).
Propriétés
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O4S/c1-25-11(12-6-7-13(17)27-12)8-21-14(23)15(24)22-9-2-4-10(5-3-9)26-16(18,19)20/h2-7,11H,8H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAIJYVVFICAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

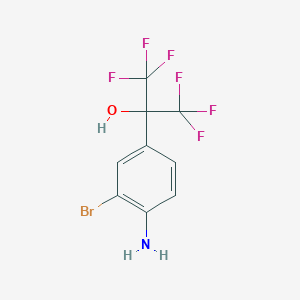
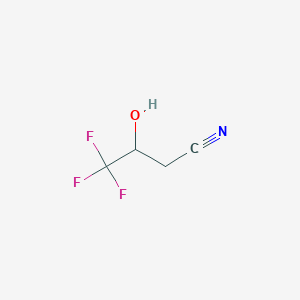
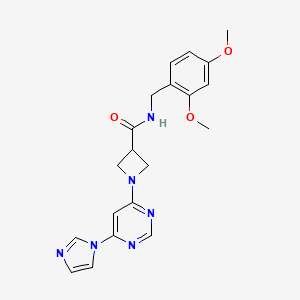


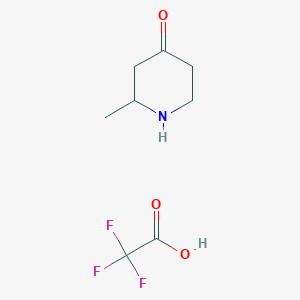
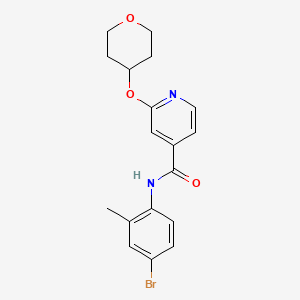

![N-[(furan-2-yl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2484018.png)

